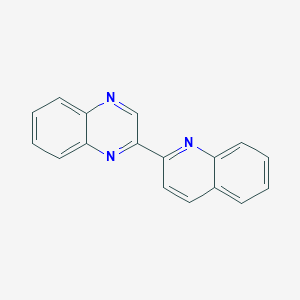
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of two bromine atoms and a fused bicyclic system, which includes a methanoindene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.
Oxidation Reactions: Oxidative processes can modify the compound’s structure and introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds and oxidized derivatives, respectively.
Aplicaciones Científicas De Investigación
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione involves its interaction with molecular targets and pathways. The bromine atoms and the methanoindene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with chlorine atoms instead of bromine.
2,2-Difluoro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with fluorine atoms instead of bromine.
2,2-Diiodo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications that require bromine’s unique characteristics.
Propiedades
| 91211-35-7 | |
Fórmula molecular |
C10H8Br2O2 |
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
4,4-dibromotricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8(13)6-4-1-2-5(3-4)7(6)9(10)14/h1-2,4-7H,3H2 |
Clave InChI |
VKJCPBAJQBFXQI-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2C(=O)C(C3=O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

